Benz(j)aceanthrylene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Research
Benz(j)aceanthrylene, also known as cholanthrylene, is a synthetic polycyclic aromatic hydrocarbon (PAH). ontosight.ai PAHs are a class of organic compounds characterized by a structure of fused aromatic rings. This molecular arrangement gives them specific properties, such as stability and reactivity. ontosight.ai this compound is a member of the phenanthrene (B1679779) family of compounds. nih.gov
PAHs are of significant interest to the scientific community due to their prevalence in the environment and their potential biological effects. Many PAHs are byproducts of the incomplete combustion of organic materials, leading to their presence in the air, water, and soil. tandfonline.com Research into PAHs often focuses on their detection, their chemical and physical properties, and their interactions with biological systems.
This compound is specifically a cyclopenta-fused PAH, a subgroup that has garnered attention for its mutagenic and carcinogenic properties. acs.orgnih.govnih.gov The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B), an evaluation that was significantly influenced by mechanistic data. nih.goviarc.fr This classification places it among other PAHs that are studied for their potential health risks. iarc.fr
Scope and Significance of this compound Investigations
Investigations into this compound cover a range of scientific disciplines, from environmental science to molecular biology. A key area of research has been its detection in the environment. For instance, studies have identified this compound in urban air particulate matter, highlighting its presence as an environmental pollutant. tandfonline.comacs.orgnih.gov
A significant portion of the research on this compound focuses on its biological activity. Studies have shown that it is a frameshift mutagen that requires metabolic activation to exert its effects. nih.gov This has led to detailed investigations into its metabolism in various biological systems, including rat liver preparations and cell cultures. nih.govoup.comnih.govaacrjournals.org The primary goal of these metabolic studies is to understand how the compound is processed and to identify the resulting metabolites, some of which may be the ultimate carcinogenic species.
The genotoxic potential of this compound is another critical area of study. Research has compared its ability to cause DNA damage to that of other well-known PAHs, such as benzo[a]pyrene (B130552). acs.orgnih.gov These studies have indicated that this compound can be a potent inducer of DNA damage, suggesting its potential contribution to the cancer risk associated with air pollution. acs.orgnih.gov
Furthermore, the unique chemical structure of this compound and other PAHs makes them of interest in materials science. Their ability to conduct electricity and emit light has led to research into their potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point reported to be between 170-171 °C. chemicalbook.com It has a molecular formula of C20H12 and a molecular weight of 252.31 g/mol . alfa-chemistry.comncats.io
Research Findings
Metabolism
The metabolism of this compound has been a central focus of research to understand its biological activity. Studies using rat liver S9 fractions have identified several metabolites. The major metabolite formed is trans-B[j]A-1,2-dihydrodiol, which results from the oxidation of the cyclopenta-ring. nih.gov Other identified metabolites include B[j]A-9,10-dihydrodiol, B[j]A-11,12-dihydrodiol, and 10-hydroxy-B[j]A. nih.gov
Further research with isolated rat liver cells has identified additional metabolites, including sulfate (B86663) and glucuronide conjugates, which are important for excretion. oup.comnih.gov The formation of these metabolites supports the hypothesis that epoxidation at the cyclopenta ring is a crucial step in the bioactivation of this compound. oup.comnih.govnih.gov
Studies in C3H10T½ mouse embryo fibroblasts have also shed light on its metabolic pathways, suggesting that the bay-region diol-epoxide route is a significant activation pathway in these cells. aacrjournals.org
Genotoxicity
This compound has been shown to be a potent mutagen. acs.orgnih.govnih.gov In studies using the Salmonella bacterial system (Ames test), it exhibited mutagenic activity similar to that of benzo[a]pyrene. nih.gov This activity is dependent on metabolic activation. nih.gov
In human-derived HepG2 cells, this compound was found to be more potent than benzo[a]pyrene in causing DNA damage and inducing cellular responses related to DNA damage, such as the phosphorylation of Chk1 and H2AX. acs.orgnih.gov These findings indicate that despite its lower concentrations in urban air compared to benzo[a]pyrene, this compound could be a significant contributor to the cancer risk associated with air particulate matter. acs.orgnih.gov
Synthesis
The synthesis of this compound and its metabolites is crucial for conducting toxicological and metabolic studies. Various synthetic routes have been developed. For instance, the synthesis of its cyclopenta ring epoxides has been achieved through the formation of a bromohydrin followed by dehydrobromination. nih.gov The synthesis of its bay-region metabolites, such as the anti-diol epoxide, has also been reported, often involving multi-step processes. nih.gov An efficient method for creating the core structure of related compounds involves a double Friedel-Crafts cyclization. uoa.gr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[j]aceanthrylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-16-13(4-1)8-10-17-18-11-9-14-5-3-6-15(20(14)18)12-19(16)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRAISUPBTHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174041 | |
| Record name | Benz(j)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202-33-5 | |
| Record name | Benz[j]aceanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benz(j)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(j)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZ(J)ACEANTHRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844QXH8PK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Chemistry
De Novo Synthesis Approaches
The de novo construction of the benz(j)aceanthrylene skeleton relies on forming key carbon-carbon bonds to assemble the fused ring system. Methodologies often involve cyclization, condensation, and aromatization steps.
Cyclization Reactions
Cyclization reactions are fundamental to assembling the polycyclic framework of this compound. These methods often utilize transition-metal catalysis to achieve high efficiency and regioselectivity.
Palladium-catalyzed reactions are particularly prominent in the synthesis of related cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). acs.orgosti.gov One effective strategy is the palladium-catalyzed cyclopentannulation, which involves the reaction of a dibromoaryl derivative with an alkyne. acs.org This is often followed by a cyclodehydrogenation step to yield the final aromatic system. This approach has been used to create complex structures containing the cyclopenta[hi]aceanthrylene core. acs.orgosti.gov Another powerful palladium-catalyzed method involves the annulation of 1,8-diiodonaphthalene (B175167) with alkynes, providing a direct route to the acenaphthylene (B141429) substructure inherent in this compound. thieme-connect.de
Other notable cyclization strategies include:
Intramolecular McMurry Coupling: This reaction has been employed as a key step in forming the benzo[j]fluoranthene skeleton, a related isomer, suggesting its potential applicability in this compound synthesis. researchgate.net
Flash Vacuum Thermolysis: Benz(1,2-a)aceanthrylene has been successfully synthesized from triptycene (B166850) via flash vacuum thermolysis at high temperatures (875°C), demonstrating a gas-phase rearrangement and cyclization approach. researchgate.net
Acid-Mediated Cycloisomerization: Brønsted acids can mediate cycloisomerization reactions, which, when followed by steps like palladium-catalyzed C-H activation, can build complex fused systems. researchgate.net
| Cyclization Method | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cyclopentannulation | Pd Catalyst, Dibromoaryl Precursor, Alkyne | Forms the five-membered cyclopenta ring fused to an existing aromatic system. | acs.orgosti.gov |
| Palladium-Catalyzed Annulation | Pd Catalyst, 1,8-Diiodonaphthalene, Alkyne | Constructs the acenaphthylene core structure by reacting a dihalo-naphthalene with an alkyne. | thieme-connect.de |
| Intramolecular McMurry Coupling | TiCl₃ or TiCl₄, Reducing Agent (e.g., Zn, LiAlH₄) | Reductive coupling of two carbonyl groups to form an alkene, used to close a final ring in the polycyclic system. | researchgate.net |
| Flash Vacuum Thermolysis | High Temperature (e.g., 875°C) | Gas-phase thermal rearrangement of a precursor like triptycene to form the target PAH. | researchgate.net |
Condensation Reactions, including Aldol-Type
Condensation reactions provide a powerful means to form crucial carbon-carbon bonds during the synthesis of complex aromatic systems.
The Knoevenagel condensation is a versatile method used to synthesize precursors for larger molecules. chemrxiv.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base like piperidine. While not a direct route to the final ring system, it is instrumental in creating substituted alkene intermediates that can be further elaborated and cyclized to form parts of the this compound structure. chemrxiv.org
For related polycyclic structures, the Robinson annulation has proven effective. A straightforward, high-yield synthesis of benz[j]acephenanthrylene, for example, utilizes a Robinson annelation of methyl vinyl ketone with a ketonic precursor of acephenanthrylene. researchgate.net This powerful ring-forming sequence, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation, is a key strategy for constructing six-membered rings in polycyclic systems.
Dehydrogenation Strategies
Dehydrogenation is a critical final step in many de novo syntheses of polycyclic aromatic hydrocarbons, serving to aromatize the newly formed ring system. This can be achieved through various chemical and catalytic methods.
A common approach involves the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . DDQ is effective for the aromatization of hydroaromatic precursors under relatively mild conditions. It has been successfully used in the final oxidation/aromatization step to produce halogenated anthracenes from their dihydro-precursors in good yields (61-85%). researchgate.net
Another powerful method is the Scholl reaction , which effects intramolecular aryl-aryl coupling via cyclodehydrogenation using a strong Lewis acid, typically iron(III) chloride (FeCl₃) . This method has been applied following palladium-catalyzed cyclopentannulation to create rigid, ladder-type polymers containing cyclopenta[hi]aceanthrylene units. acs.orgosti.gov
Specific to this compound, research has explored the dehydrogenation of the saturated five-membered ring in precursors like 1,2-dihydrobenz[j]aceanthrylene-9,10-dione. nih.gov While a direct route involving dehydrogenation followed by reduction gave poor yields, a more successful multi-step strategy involved reduction of the dione (B5365651), diacetylation, dehydrogenation of the five-membered ring, and subsequent deacetylation to furnish the desired dihydrodiol metabolite. nih.gov
| Dehydrogenation Reagent/Method | Precursor Type | Description | Reference |
|---|---|---|---|
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dihydroaromatic compounds | A chemical oxidant used for aromatization of partially saturated ring systems. | researchgate.net |
| Iron(III) Chloride (FeCl₃) | Polycyclic precursors | Used in the Scholl reaction for intramolecular cyclodehydrogenation to form aryl-aryl bonds. | osti.gov |
| Multi-step chemical conversion | Saturated five-membered ring in a dihydro-dione precursor | A sequence involving reduction, protection, dehydrogenation, and deprotection to achieve aromatization of a specific ring. | nih.gov |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives allows for the fine-tuning of the electronic and biological properties of the this compound molecule.
Halogenated Analogues (e.g., Fluoro-derivatives)
The introduction of halogen atoms onto the aromatic framework can significantly alter a molecule's properties. While direct halogenation of this compound is challenging due to multiple reactive sites, targeted syntheses can build the halogenated structure from the ground up.
An analogous strategy has been demonstrated in the synthesis of 2,3- and 2,3,6,7-halogenated anthracenes. researchgate.net This approach involves a cobalt-catalyzed cyclotrimerization to form a trimethylsilyl (B98337) (TMS)-substituted precursor. The key step is the subsequent halo-desilylation , where the TMS groups are replaced with chlorine, bromine, or iodine atoms using reagents like iodine monochloride (ICl) or bromine (Br₂). The final aromatic system is then generated via DDQ-mediated dehydrogenation. researchgate.net This methodology provides a blueprint for synthesizing specifically halogenated this compound derivatives that would be difficult to obtain otherwise. Further precedent exists in the synthesis of novel halogenated derivatives of benzo[a]anthracene, which demonstrates the successful incorporation of halogens into complex PAH structures. nih.gov
Alkyl and Alkoxy Derivatives (e.g., Methoxymethyl Derivatives)
The synthesis of alkyl and alkoxy derivatives of this compound can be achieved through various synthetic routes. The preparation of 1,2-dihydro-3-(methoxymethyl)-benz(j)aceanthrylene, for instance, involves multi-step organic synthesis that incorporates cyclization reactions. ontosight.ai
General methods for introducing alkyl groups onto aromatic rings often employ Friedel-Crafts acylation followed by reduction . This two-step sequence, demonstrated in the synthesis of alkyl-substituted tetrathienoacenes, involves acylating the aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst, followed by reduction of the resulting ketone to an alkyl group. rsc.org The use of organolithium reagents also provides a classic route for forming C-C bonds to introduce alkyl substituents. researchgate.net
For alkoxy derivatives, the Knoevenagel condensation is a key reaction for preparing precursors. chemrxiv.org Ring-substituted benzaldehydes bearing alkoxy groups can be condensed with active methylene compounds. The resulting functionalized alkenes can then be carried through further steps to be incorporated into the final this compound structure. chemrxiv.org The chemistry of β-alkoxyvinyl carbonyl compounds is also relevant, providing versatile intermediates for constructing more complex molecular architectures. bioorganica.com.ua
Cyclopenta Oxides and Dihydrodiols
The metabolic activation of this compound often involves the formation of reactive intermediates such as cyclopenta oxides and dihydrodiols. The synthesis of these derivatives in the laboratory is crucial for toxicological studies and for understanding their biological mechanisms.
Cyclopenta Oxides: The synthesis of this compound-1,2-oxide, a cyclopenta-fused epoxide, has been achieved from the parent hydrocarbon. nottingham.ac.ukbeilstein-journals.org A common method involves the formation of a bromohydrin intermediate, followed by dehydrobromination. nottingham.ac.uk This process typically includes the following steps:
Bromohydrin Formation: this compound is treated with a bromine source, such as N-bromosuccinimide, in a solvent system like dimethyl sulfoxide (B87167) (DMSO) containing water. nottingham.ac.uk
Dehydrobromination: The resulting bromohydrin is then treated with a base to facilitate the elimination of hydrogen bromide, leading to the formation of the epoxide ring. nottingham.ac.uk
The synthesized cyclopenta oxides are characterized using various spectroscopic techniques, including UV-visible spectroscopy, proton nuclear magnetic resonance (¹H NMR) spectroscopy, and mass spectrometry to confirm their structure. nottingham.ac.ukbeilstein-journals.org
Dihydrodiols: Dihydrodiols are another critical class of metabolites. The synthesis of trans-9,10-dihydroxy-9,10-dihydrothis compound, a key bay-region metabolite, has been reported. acs.org One synthetic route starts from the known 1,2-dihydrothis compound-9,10-dione. acs.org A direct dehydrogenation of the saturated five-membered ring followed by sodium borohydride (B1222165) reduction resulted in poor yields. acs.org An optimized, higher-yield procedure involves a multi-step sequence:
Reduction: The starting dione is reduced to the corresponding tetrahydro diol. acs.org
Diacetylation: The diol is then acetylated to protect the hydroxyl groups. acs.org
Dehydrogenation: The five-membered ring is subsequently dehydrogenated. acs.org
Deacetylation: Finally, the acetyl protecting groups are removed by base-catalyzed hydrolysis to yield the target dihydrodiol. acs.org
The synthesis of other dihydrodiols, such as this compound-1,2-diol and this compound-11,12-diol, has also been a subject of study in the context of metabolism research. tandfonline.com
Advanced Synthetic Techniques and Optimization
The pursuit of more efficient, selective, and environmentally benign synthetic routes to this compound and other PAHs has led to the exploration of advanced synthetic techniques and the optimization of existing methods.
Modern Synthetic Methods:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling have become powerful tools for the construction of the complex carbon skeletons of PAHs. scielo.brchemrxiv.org These reactions involve the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. scielo.br This methodology offers a versatile approach for creating aryl-aryl bonds, which are fundamental to the structure of this compound and its derivatives. For instance, palladium-catalyzed reactions have been employed in the synthesis of various polyarenes and their derivatives. arkat-usa.org
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products compared to conventional heating. ajrconline.org This technique has been successfully applied to various reactions in PAH synthesis, including hydrolysis and other transformations. ajrconline.orgyoutube.com While specific application to the primary synthesis of this compound is not extensively documented, its utility in the synthesis of related heterocyclic systems and precursors suggests its high potential for optimizing the synthesis of this compound. researchgate.net
Friedel-Crafts Reactions: This classical method for forming C-C bonds to aromatic rings remains relevant in PAH synthesis. beilstein-journals.orgnumberanalytics.com The acylation or alkylation of aromatic precursors is a key step in building the polycyclic framework. beilstein-journals.orgmt.com Optimization of Friedel-Crafts reactions, for example through mechanochemical approaches, aims to reduce the use of hazardous solvents and improve efficiency. beilstein-journals.org
Optimization Strategies:
The optimization of synthetic protocols is crucial for improving yields, reducing byproducts, and making the synthesis more practical. Key parameters that are often optimized include:
Catalyst Systems: The choice of catalyst and ligands in palladium-catalyzed reactions is critical for achieving high efficiency and selectivity. chemrxiv.org
Reaction Conditions: Temperature, reaction time, and the choice of solvent are fundamental variables that are fine-tuned to maximize the yield of the desired product. beilstein-journals.org
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms and help predict the feasibility and outcomes of different synthetic pathways. rsc.orgacs.org For instance, computational studies on Stone-Wales rearrangements in related PAHs help in understanding their stability and reactivity under pyrolytic conditions. acs.org
By leveraging these advanced synthetic techniques and optimization strategies, chemists can develop more effective and sustainable methods for the synthesis of this compound and its derivatives, facilitating further research into their properties and environmental impact.
Reactivity and Transformation Pathways
Oxidative Transformations
The metabolic activation of benz(j)aceanthrylene proceeds through two main oxidative pathways: epoxidation of the cyclopenta-ring and the formation of a bay-region diol-epoxide. diva-portal.orgki.se These transformations are catalyzed by cytochrome P450 enzymes. psu.edu
Metabolic studies have revealed that this compound is activated through both cyclopenta-ring and bay-region oxidation. nih.gov The initial epoxidation can occur at the C1-C2 double bond of the cyclopenta-ring, forming this compound-1,2-oxide. nih.goviarc.fr This cyclopenta-ring oxide is a reactive intermediate. nih.gov
Alternatively, oxidation can occur in the bay region of the molecule. nih.gov This pathway involves the formation of an epoxide across the C9-C10 double bond, leading to this compound-9,10-oxide. nih.gov This bay-region epoxide is a precursor to further metabolic transformations. nih.gov While both pathways are observed, the bay-region diol-epoxide route is considered the more significant pathway for metabolic activation in C3H10T1/2 mouse embryo fibroblasts. nih.gov
Further oxidation of the bay-region precursor dihydrodiol, 9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene, primarily occurs at the etheno bridge. nih.gov This leads to the formation of 9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene-2(1H)-one and the tetrol 1,2,9,10-tetrahydroxy-1,2,9,10-tetrahydrobenz[j]aceanthrylene. nih.gov
Table 1: Key Epoxidation Products of this compound
| Precursor | Epoxidation Site | Product |
| This compound | Cyclopenta-ring (C1-C2) | This compound-1,2-oxide |
| This compound | Bay-region (C9-C10) | This compound-9,10-oxide |
| 9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene | Bay-region (C7-C8) | 7,8-epoxy-9,10-dihydroxy-7,8,9,10-tetrahydrobenz[j]aceanthrylene |
Following epoxidation, enzymatic hydration by epoxide hydrolase leads to the formation of dihydrodiols. oup.com The cyclopenta-ring epoxide, this compound-1,2-oxide, is converted to (+/-)-trans-1,2-dihydro-1,2-dihydroxy-benz(j)aceanthrylene (B[j]A-1,2-diol). nih.gov In studies with rat liver S9 preparations, this cyclopenta-ring dihydrodiol was the major metabolite formed. nih.gov
Similarly, the bay-region epoxide, this compound-9,10-oxide, is metabolized to (+/-)-trans-9,10-dihydro-9,10-dihydroxy-benz(j)aceanthrylene (B[j]A-9,10-diol), which is the dihydrodiol in the bay-region ring. nih.govnih.gov This bay-region dihydrodiol is a key precursor for the formation of the ultimate carcinogenic metabolite. nih.gov Metabolism studies in C3H10T1/2CL8 cells indicated that the bay-region dihydrodiol was the major dihydrodiol formed. nih.govresearchgate.net
The bay-region dihydrodiol can undergo further epoxidation to form a diol-epoxide, specifically this compound-9,10-diol-7,8-oxide. iarc.fr This diol epoxide is a highly reactive species that can form adducts with DNA. iarc.fr
Table 2: Major Dihydrodiols Formed from this compound
| Precursor Epoxide | Dihydrodiol Product | Metabolic Pathway |
| This compound-1,2-oxide | (+/-)-trans-1,2-dihydro-1,2-dihydroxy-benz(j)aceanthrylene (B[j]A-1,2-diol) | Cyclopenta-ring Oxidation |
| This compound-9,10-oxide | (+/-)-trans-9,10-dihydro-9,10-dihydroxy-benz(j)aceanthrylene (B[j]A-9,10-diol) | Bay-region Oxidation |
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com These reactions typically proceed through the formation of a positively charged intermediate called an arenium ion. byjus.com While specific studies on the electrophilic substitution reactions of this compound are not extensively detailed in the provided results, the general principles of such reactions on polycyclic aromatic hydrocarbons are well-established. masterorganicchemistry.comlibretexts.org The electron-rich nature of the aromatic system in this compound makes it susceptible to attack by electrophiles, a process that can be influenced by the presence and position of various substituents. libretexts.org
Thermal Rearrangement Mechanisms and Interconversions
At high temperatures, polycyclic aromatic hydrocarbons can undergo thermal rearrangements and interconversions. wikipedia.org Studies on related cyclopenta-fused PAHs have shown that these rearrangements can occur through mechanisms involving 1,2-carbon and 1,2-hydrogen shifts, leading to ring contraction and expansion. researchgate.netresearchgate.net For instance, the thermal interconversion of aceanthrylene (B1216281), acephenanthrylene, and fluoranthene (B47539) provides evidence for benzene (B151609) ring contractions at high temperatures. researchgate.netresearchgate.net
Flash vacuum thermolysis of precursors can lead to the formation of various cyclopenta-fused PAHs, which can then interconvert under the high-temperature conditions. iupac.org While the specific thermal rearrangement of this compound to other isomers is not explicitly detailed, the propensity for such interconversions among related compounds suggests that this compound could potentially participate in similar high-temperature isomerization processes. researchgate.netresearchgate.netiupac.org For example, the thermolysis of certain substituted triptycenes can yield 8-benzylbenz[a]aceanthrylene. rsc.org
Mechanistic Investigations of Chemical Reactions
The study of reaction mechanisms provides a deeper understanding of the transformation pathways of chemical compounds. For complex molecules like this compound, both experimental and computational methods are employed to elucidate these mechanisms.
Computational chemistry offers powerful tools to investigate the electronic structure and energetics of molecules and reaction intermediates, thereby elucidating reaction pathways. acs.org For related PAHs, computational studies have been used to rationalize observed thermal rearrangements, such as the conversion of benz[l]acephenanthrylene and benz[j]acephenanthrylene to benzo[j]fluoranthene. researchgate.netresearchgate.net These studies can assess the feasibility of different proposed mechanisms, such as the 'vinylidene mechanism' for cyclopenta-ring closure or ring-contraction-ring-expansion processes. researchgate.net Although specific computational studies focused solely on the reaction paths of this compound were not found in the search results, the application of these methods to similar systems highlights their importance in understanding the complex reactivity of this class of compounds. researchgate.netresearchgate.netacs.org
Kinetic Studies of Transformation Processes
The transformation of this compound (B[j]A) is a critical area of study for understanding its environmental fate and metabolic activation. Kinetic studies, which measure the rates of these transformation processes, provide quantitative insights into the primary pathways of degradation and metabolism. Research has primarily focused on metabolic transformations in biological systems, with less information available on its environmental degradation kinetics.
Kinetic analyses of B[j]A metabolism have been conducted using in vitro models, particularly liver microsomal preparations, to determine the rates of formation of various oxidized metabolites. These studies are crucial for identifying the predominant metabolic activation routes. The transformation pathways investigated include oxidation at the cyclopenta-ring, the bay-region, and the K-region of the molecule.
While detailed kinetic data such as reaction rate constants (k) and half-lives (t½) for the environmental degradation of this compound through processes like photodegradation or reaction with atmospheric oxidants are not extensively documented in scientific literature, the general behavior of polycyclic aromatic hydrocarbons (PAHs) suggests that these pathways are relevant. For PAHs as a class, degradation half-lives in the environment can range from weeks to months, with microbial degradation being a primary mechanism of removal from soil and water. pitt.edu In the atmosphere, reaction with sunlight and other chemicals can lead to breakdown over periods of days to weeks. cdc.gov
The following table summarizes the kinetic data from metabolic studies on this compound.
Table 1: Relative Formation Rates of this compound Metabolites in Induced Rat Liver S9 Fractions
This table details the percentage of total metabolites formed from this compound via different oxidative pathways in the presence of liver S9 fractions from rats induced with either Aroclor-1254 or Phenobarbital. Data sourced from Nesnow et al. (1988). nih.gov
| Metabolite | Metabolic Pathway | Relative Formation Rate (%) (Aroclor-1254 Induced) | Relative Formation Rate (%) (Phenobarbital Induced) |
|---|---|---|---|
| trans-B[j]A-1,2-dihydrodiol | Cyclopenta-ring Oxidation | 60% | 58% |
| B[j]A-9,10-dihydrodiol | Bay-region Oxidation | Minor | Minor |
| B[j]A-11,12-dihydrodiol | K-region Oxidation | Minor | Minor |
| 10-hydroxy-B[j]A | Phenol Formation | - | - |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, along with advanced correlation techniques, are vital for the complete assignment of Benz(j)aceanthrylene's spectrum.
¹H NMR spectroscopy provides information about the number, type, and environment of hydrogen atoms in a molecule. Spectral data for this compound has been reported in the literature iarc.frnih.govoup.com. While detailed ¹H NMR chemical shift assignments are available in specialized studies uu.nl, the specific values for each proton resonance are not explicitly detailed within the scope of the provided search snippets. These assignments are crucial for confirming the proposed structure and identifying individual proton environments within the complex PAH framework.
Similarly, ¹³C NMR spectroscopy offers insights into the carbon skeleton of this compound. Reported ¹³C NMR spectral data exists iarc.frnih.govoup.com, with comprehensive assignments often achieved through detailed analytical studies uu.nl. These assignments are essential for mapping the carbon framework and verifying the presence and type of carbon atoms in different electronic environments.
To establish definitive structural assignments, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are frequently employed for PAHs like this compound nih.govuu.nl. These methods provide information about through-bond (homonuclear and heteronuclear) and through-space correlations, enabling the precise assignment of ¹H and ¹³C signals by elucidating connectivity between atoms, even across multiple bonds nih.govresearchgate.netnih.gov. Studies focusing on similar polycyclic aromaticfluoranthenes have successfully utilized these long-range optimized correlation techniques for complete spectral assignments nih.govuu.nl.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing characteristic absorption patterns related to its conjugated π-electron system. UV-Vis spectral data for this compound has been reported iarc.frnih.govresearchgate.net. The absorption maxima (λmax) in the UV-Vis spectrum serve as a fingerprint for the compound, reflecting its electronic structure. While studies have focused on predicting UV-Vis spectra for related PAHs researchgate.net, and absorption bands for similar structures have been noted researchgate.net, specific λmax values for this compound are not detailed in the provided snippets.
Mass Spectrometry (MS) for Molecular Structural Insights
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, thereby providing direct molecular structural insights. Reported mass spectral data is available iarc.frnih.govoup.com. This compound has the molecular formula C₂₀H₁₂. Based on this formula, its calculated molecular weight is approximately 252.316 g/mol . Techniques such as Electron Ionization (EI) and Chemical Ionization (CI) are commonly used for PAH analysis, yielding characteristic molecular ions and fragmentation patterns that aid in structural confirmation miamioh.edu.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are increasingly utilized to predict spectroscopic parameters for PAHs, including NMR chemical shifts and UV-Vis absorption spectra acs.orgnih.gov. These theoretical approaches, employing methods like B3LYP, can provide valuable insights and help in the interpretation of experimental data, especially for complex molecules where experimental assignments can be challenging acs.orgnih.gov. While computational studies on PAH spectroscopy are prevalent, specific predicted spectroscopic parameters for this compound are not detailed in the provided search results.
Data Tables
Table 1: Reported Spectroscopic Data for this compound
| Spectroscopic Technique | Data Availability | Notes |
| ¹H NMR Spectroscopy | Reported iarc.frnih.govoup.com | Detailed assignments available in specialized literature uu.nl. |
| ¹³C NMR Spectroscopy | Reported iarc.frnih.govoup.com | Detailed assignments available in specialized literature uu.nl. |
| Correlation NMR | Utilized nih.govuu.nl | Techniques such as COSY, HSQC, HMBC are employed for structural elucidation and assignment confirmation nih.govresearchgate.netnih.gov. |
| UV-Vis Spectroscopy | Reported iarc.frnih.govresearchgate.net | Characterizes electronic transitions; specific absorption maxima (λmax) not detailed in provided snippets. |
| Mass Spectrometry (MS) | Reported iarc.frnih.govoup.com | Used for molecular weight determination and structural insights; specific fragmentation patterns not detailed in provided snippets. |
| Computational Methods | Applicable acs.orgnih.gov | DFT and other computational methods can predict spectroscopic parameters; specific predictions for this compound not detailed in provided snippets. |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₁₂ | |
| Molecular Weight ( g/mol ) | 252.316 | Calculated based on atomic masses. |
| CAS Registry Number | 202-33-5 | iarc.frnih.gov |
Compound List
this compound
X-ray Crystallography for Solid-State Structure
Polycyclic Aromatic Hydrocarbons (PAHs), including this compound, are characterized by their fused aromatic ring systems, which often lead to planar or near-planar molecular structures. These structural features promote the formation of well-ordered crystalline solids, making them amenable to analysis by X-ray crystallography wikipedia.org. While specific, published X-ray crystallographic data for this compound itself was not extensively detailed in the searched literature, the technique is fundamentally applicable to elucidating its solid-state structure. The methodology is standard for characterizing PAHs and their derivatives, providing definitive insights into molecular conformation and intermolecular interactions, such as π-π stacking, which are important for understanding their physical properties and behavior wikipedia.org. Furthermore, studies on related compounds, such as derivatives of this compound, have utilized X-ray crystallography for structural validation, underscoring its relevance to this chemical class . The related compound 3-methylcholanthrene (B14862), for instance, is known to form pale yellow solid crystals, indicating the potential for crystallographic investigation of such structures ebi.ac.uk.
The information derived from X-ray crystallography is comprehensive and provides a detailed understanding of the molecule's arrangement in the solid state.
Typical Crystallographic Data Obtained for PAHs
| Parameter | Description | Typical Units | Illustrative Example (for a hypothetical PAH crystal) |
| Crystal System | Classification of the crystal lattice based on symmetry and unit cell parameters (e.g., monoclinic, orthorhombic, triclinic). | N/A | Monoclinic |
| Space Group | A specific designation that describes the symmetry elements and their arrangement within the crystal lattice. | N/A | P2₁/c |
| Unit Cell Lengths (a, b, c) | The lengths of the edges of the smallest repeating unit of the crystal lattice, known as the unit cell. | Å (Angstroms) | a = 10.5, b = 12.3, c = 15.8 |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes, defining the shape of the unit cell. | Degrees | α = 90°, β = 105°, γ = 90° |
| Z (Molecules per Unit Cell) | The number of independent molecules or formula units contained within one unit cell. | N/A | 4 |
| Atomic Coordinates | The precise fractional coordinates (x, y, z) for each atom within the unit cell, defining its position relative to the unit cell axes. | N/A | x=0.123, y=0.456, z=0.789 |
| Bond Lengths | The distances between the nuclei of bonded atoms, providing precise measurements of bond strengths. | Å | C-C (aromatic): ~1.39 Å |
| Bond Angles | The angles formed by three connected atoms, indicating the molecular geometry and deviations from ideal angles. | Degrees | C-C-C (aromatic): ~120° |
| Intermolecular Contacts | Distances between atoms on adjacent molecules, revealing packing arrangements and potential weak interactions like π-π stacking. | Å | C···C: ~3.4-3.8 Å |
Note: The "Illustrative Example" column provides typical values for such parameters in organic crystals; specific data for this compound would be determined through experimental analysis.
Compound Names Mentioned:
this compound
this compound, 1,2-dihydro-2-methyl-
(2aS,3R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-2a,3-diol
3-methylcholanthrene
Methylcholanthrene
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding how electrons are distributed within a molecule, influencing its reactivity, spectral properties, and stability. Both molecular orbital (MO) theory and Density Functional Theory (DFT) have been applied to PAHs, including Benz(j)aceanthrylene and its related structures.
Molecular Orbital Theory Applications (e.g., DEWAR-PI, Semi-empirical methods)
Molecular Orbital (MO) theory provides a framework for describing the electronic states of molecules, where atomic orbitals combine to form molecular orbitals. Semi-empirical methods, such as the DEWAR-PI (Pariser-Parr-Pople based) and AM1 (Austin Model 1) methods, offer a computationally efficient approach to calculating molecular properties. These methods have been utilized for studying the heats of formation, electronic spectra, and reactivity of conjugated and aromatic hydrocarbons researchgate.netsci-hub.senih.gov.
The DEWAR-PI method, particularly its updated versions, has been applied to polycyclic aromatic hydrocarbons to study electrophilic substitution and to account for ring strain, providing reasonably accurate heats of formation for conjugated molecules researchgate.netsci-hub.seresearchgate.net. Semi-empirical methods like AM1 have been employed to compute thermochemical properties and to rationalize thermal rearrangements of cyclopenta-fused PAHs nih.govresearchgate.netresearchgate.net. These calculations can predict the relative stability of isomers and potential reaction pathways, aiding in the understanding of how PAHs transform under thermal stress. Furthermore, MO theory, in general, is crucial for predicting molecular reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which indicate sites of electron richness and deficiency, respectively oregonstate.edubluffton.eduualberta.ca.
Density Functional Theory (DFT) for Ground State Properties and Excited States
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for calculating molecular properties, offering a balance between accuracy and computational cost ohio-state.eduarxiv.org. DFT methods, such as those employing the B3LYP functional, have been used to determine ground-state properties like molecular structures and vibrational frequencies, as well as enthalpies of formation for PAHs nih.govresearchgate.net. For instance, calculations using B3LYP have been performed to study the thermochemical properties of various PAHs nih.gov.
DFT has also been extended to describe excited states, primarily through Time-Dependent Density Functional Theory (TD-DFT) ohio-state.eduarxiv.orgnih.govmdpi.com. TD-DFT, in its linear-response formulation, is widely used for calculating vertical excitation energies, which are essential for understanding UV-Vis absorption spectra ohio-state.eduarxiv.org. While TD-DFT offers a favorable cost-to-accuracy ratio, it can exhibit systemic problems, particularly with charge-transfer and Rydberg excitations arxiv.orgnih.gov. Methods like excited-state Kohn-Sham theory (also known as Delta-SCF) or orbital-optimized DFT have been developed to address these limitations and improve the accuracy for both ground and excited states, including double excitations and core-level excitations arxiv.orgnih.gov. These advanced DFT approaches provide a more robust description of the electronic behavior of molecules like this compound.
Conformational Analysis and Molecular Mechanics
Conformational analysis aims to identify the different spatial arrangements (conformations) a molecule can adopt and their relative energies. Molecular Mechanics (MM) is a computational approach that uses classical physics and force fields to model molecular structures and their energies uci.eduschrodinger.com. Force fields, such as MM2, MM3, MMFF, and OPLS, contain parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions schrodinger.commolsoft.com.
For complex molecules like PAHs, systematic or stochastic conformational search methods, including Monte Carlo simulations, are employed to explore the potential energy surface and identify low-energy conformers uci.eduschrodinger.comslideshare.net. Software packages like MacroModel integrate MM calculations with various search algorithms and force fields, enabling comprehensive conformational analysis schrodinger.com. MM methods have also been used in conjunction with quantum mechanical calculations to study the stability and thermochemical properties of PAHs nih.govresearchgate.net. While specific conformational studies of this compound are not detailed in the provided snippets, the methodologies are well-established for similar aromatic systems researchgate.netuci.eduschrodinger.commsstate.edu.
Reaction Mechanism Modeling
Modeling reaction mechanisms allows researchers to understand the step-by-step process by which chemical transformations occur, including the identification of transition states and intermediates.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) graphically represents the energy of a molecular system as a function of its geometric coordinates researchgate.net. Mapping the PES is critical for identifying stable molecular structures (minima) and unstable configurations (transition states or saddle points) that define reaction pathways researchgate.net. Computational methods, including ab initio calculations, DFT, and semi-empirical methods, are used to generate PESs nih.govresearchgate.netresearchgate.netrsc.orgscispace.com. These calculations are essential for understanding reaction kinetics and thermodynamics. For example, semi-empirical AM1 calculations have been used to map potential energy surfaces related to the thermal rearrangement of cyclopenta-fused PAHs researchgate.netresearchgate.net. Advanced techniques, such as Grassmann interpolation, can be used to construct spin contamination-free potential energy surfaces, particularly for open-shell systems rsc.org.
Intrinsic Reaction Coordinate (IRC) Analysis
The Intrinsic Reaction Coordinate (IRC) is a computational tool used to trace the minimum energy pathway connecting a transition state to reactants and products on the PES mdpi.comscm.commissouri.eduiastate.edureadthedocs.io. By integrating the gradient of the PES, the IRC method follows the steepest descent path in mass-weighted coordinates, thereby verifying that a calculated transition state indeed connects the intended reactants and products mdpi.comscm.comiastate.edu. This analysis is crucial for validating proposed reaction mechanisms and understanding the dynamics of a chemical transformation mdpi.comscm.commissouri.edu. Studies involving reaction mechanism modeling often employ IRC analysis, for instance, to ensure that stationary points are smoothly connected on the PES mdpi.com. The method provides detailed information about the reaction path, including energy profiles and structural changes along the coordinate scm.com.
Data Tables
The following tables summarize key physical and thermochemical data relevant to this compound and related compounds, derived from the consulted literature.
Table 1: Physical Properties of this compound
| Compound | CAS Number | Melting Point (°C) | Source |
| Benz[j]aceanthrylene | 202-33-5 | 170–171 | iarc.fr |
Table 2: Thermochemical Data for this compound Derivatives
| Compound | CAS Number | Calculated Enthalpy of Formation (kJ/mol) | Experimental Enthalpy of Formation (kJ/mol) | Source |
| 1,2-dihydrobenz[j]aceanthrylene | 479-23-2 | 260.0 | 289.4 | nih.gov |
Compound List
Reaction Path Hamiltonian and United Reaction Valley Approach (URVA)
The Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) are advanced computational methodologies used to elucidate the detailed mechanisms and dynamics of chemical reactions. These methods focus on mapping the potential energy surface (PES) of a reaction, specifically tracing the "reaction path" that connects reactants, transition states, and products.
The RPH framework allows for the calculation of kinetic parameters and provides insights into the energy distribution along the reaction coordinate smu.edu. It simplifies the complex PES by concentrating on the minimum energy path, thereby enabling more efficient computation of reaction rates and mechanistic details smu.edu.
The URVA extends the RPH by analyzing the "reaction valley," which is the multidimensional landscape surrounding the reaction path smu.edusmu.edu. This approach involves calculating vibrational modes along the reaction path, effectively dissecting the molecular motion into movement along the path and transverse vibrations. By examining the curvature and dynamics within this valley, URVA can identify critical points in the reaction, such as the transition state region, and understand how molecular rearrangements occur smu.edusmu.edu. These methods are invaluable for understanding complex transformations, including bond breaking and formation, and the influence of dynamic effects on reaction outcomes smu.edu.
While these theoretical frameworks are powerful tools for studying chemical reactivity, direct applications of the Reaction Path Hamiltonian or the United Reaction Valley Approach specifically to this compound were not identified in the literature reviewed. However, the principles of these methods are broadly applicable to understanding the potential reaction pathways of PAHs.
Structure-Reactivity Relationship Predictions
Structure-reactivity relationships (SRRs) aim to correlate a molecule's structural features with its chemical reactivity. Computational chemistry plays a pivotal role in predicting these relationships for complex molecules like this compound.
Computational Prediction of Electrophilic Substitution: Computational methods, such as the DEWAR-PI program, have been utilized to predict the rates and regioselectivity of electrophilic substitution reactions in various aromatic hydrocarbons, including related benzaceanthrylene derivatives sci-hub.se. This approach involves calculating the energies of Wheland intermediates (arenium ions) formed during electrophilic attack at different positions on the molecule's carbon skeleton. Such calculations provide quantitative predictions of where electrophilic substitution is most likely to occur, offering a direct link between molecular structure and reactivity sci-hub.se. While specific DEWAR-PI studies on this compound were not detailed, the method's application to related compounds highlights its utility in predicting PAH reactivity sci-hub.se.
Thermodynamic Stability and Reactivity Indices: First-principles computational methods, including semiempirical methods like AM1 and more sophisticated techniques such as Density Functional Theory (DFT) (e.g., B3LYP) and Møller–Plesset perturbation theory (MP2), have been employed to predict thermodynamic properties like enthalpies of formation for PAHs nih.gov. These values serve as indicators of a molecule's intrinsic stability and can be correlated with its propensity to undergo chemical reactions. For Benz[a]aceanthrylene, a closely related PAH, predicted enthalpies of formation have been calculated using various computational models, providing a quantitative basis for structure-stability and structure-reactivity assessments nih.gov.
Structural Features and Biological Reactivity Correlations: The specific arrangement of fused aromatic rings and the presence of certain structural motifs, such as cyclopenta-fused systems or "bay" regions, can significantly influence a PAH's reactivity, particularly in biological contexts researchgate.netnih.govnih.gov. This compound, characterized by its cyclopenta-fused structure, has been identified as a potent mutagen and carcinogen, often requiring metabolic activation nih.govnih.gov. Comparative studies have shown that this compound can induce significantly more DNA damage at lower concentrations than benzo[a]pyrene (B130552), a well-studied carcinogenic PAH nih.gov. This enhanced biological reactivity is directly attributable to its unique molecular architecture, demonstrating a clear structure-activity relationship where specific structural features dictate biological interaction and potential toxicity nih.gov.
Data Tables:
Table 1: Predicted Enthalpies of Formation for Benz[a]aceanthrylene These computational predictions offer insights into the thermodynamic stability of related PAHs, which can be correlated with their chemical reactivity.
| Computational Method | Predicted Enthalpy of Formation (kJ/mol) |
| AM1 | 356.5 |
| B3LYP | 352.3 |
| MP2 | 364.4 |
| G3B3 | 363.5 |
| nih.gov |
Table 2: Comparative Genotoxic Potency: Benz[j]aceanthrylene vs. Benzo[a]pyrene This comparison highlights a structure-activity relationship, demonstrating how specific structural features of Benz[j]aceanthrylene contribute to its heightened biological reactivity.
| Biomarker/Effect | Benz[j]aceanthrylene Potency (vs. B[a]P) |
| pChk1 Induction | 12.5-fold higher |
| γH2AX Induction | 33.3-fold higher |
| nih.gov |
Compound List:
Acenaphthene
Benz[a]aceanthrylene
Benz[a]acephenanthrylene
Benz[a]anthracene (BA)
Benz[a]fluoranthene
Benz[j]aceanthrylene
Benz[l]aceanthrylene
Benz tandfonline.comdiva-portal.orgaceanthrylene (B1216281)
Benzo[b]chrysene
Benzo[b]fluoranthene
Benzo[c]chrysene
Benzo[def]chrysene
Benzo[e]pyrene
Benzo[g]chrysene
Benzo[ghi]perylene
Benzo[k]fluoranthene
Benzo[a]pyrene (B[a]P)
Cholanthrene
Cholanthrylene
Coronene
Dibenz[a,h]anthracene
Dibenzo[a,j]anthracene
Dibenzo[a,l]aceanthrylene
Dibenzo[bc, l]aceanthrylene
Dibenzo[e,k]acephenanthrylene
Fluorene
Indeno[1,2,3-cd]pyrene
Naphthalene
Naphth[2,1-d]acenaphthylene
Pyrene
1,2-dihydro-3-methylbenz[j]aceanthrylene
Environmental Occurrence and Formation Mechanisms
Occurrence in Environmental Matrices
The widespread nature of combustion processes leads to the dissemination of Benz(j)aceanthrylene into the environment, where it associates with solid particles and can be transported over long distances.
Atmospheric Particulate Matter (PM)
Table 1: this compound Concentrations in Atmospheric Particulate Matter
| Location | Concentration Range (pg/m³) | Reference(s) |
| Stockholm, Sweden | 1.57 – 12.7 | bvsalud.orgsigmaaldrich.comnih.govacs.org |
| Limeira, Brazil | 19.6 – 30.2 | bvsalud.orgsigmaaldrich.comnih.govacs.org |
Combustion Emissions (e.g., Soot, Wood Smoke, Diesel Exhaust)
This compound is a known component of emissions from various combustion sources. These include soot particles, wood smoke, and diesel exhaust, all of which are products of incomplete combustion of organic matter. It is also present in tobacco smoke tobaccoinaustralia.org.auiarc.frcdc.gov. The formation of PAHs, including this compound, is intrinsically linked to the thermal degradation and subsequent pyrosynthesis of organic fuels. For example, studies analyzing emissions from residential wood stoves and diesel engines have identified and quantified this compound among the complex mixture of PAHs present diva-portal.orgairies.or.jpepa.gov.
Pyrosynthesis Pathways
The formation of this compound is primarily attributed to high-temperature processes involving the incomplete combustion and pyrolysis of organic materials.
High-Temperature Combustion Processes
PAHs, including this compound, are generated when organic matter is subjected to high temperatures under conditions of insufficient oxygen. This process, often referred to as pyrolysis or incomplete combustion, leads to the fragmentation of larger organic molecules into smaller radicals and reactive species. These fragments then undergo recombination and cyclization reactions, a process known as pyrosynthesis, to form the fused aromatic ring structures characteristic of PAHs iloencyclopaedia.orgiloencyclopaedia.orgdiva-portal.orgmdpi.comacs.org. Temperatures exceeding 300 °C can initiate these reactions, with maximum yields often observed between 700–900 °C epa.gov.
Precursor Identification and Formation Routes
The pyrosynthesis of this compound, like other PAHs, is a complex cascade of chemical reactions. It begins with the thermal decomposition of precursor organic compounds, yielding reactive species such as phenyl radicals. These intermediates then participate in sequential addition reactions, forming larger polycyclic structures. Simpler PAHs can also undergo further pyrosynthesis to build more complex ring systems diva-portal.orgacs.orgrsc.org. The specific pathways and precursor molecules involved in the formation of this compound are intricate, but the general mechanism involves the cyclization and dehydrogenation of hydrocarbon fragments generated at high temperatures iloencyclopaedia.orgacs.org.
Influence of Combustion Conditions on Formation
The conditions under which combustion or pyrolysis occurs significantly influence the yield and composition of PAHs, including this compound. Key parameters include:
Temperature: Higher combustion temperatures generally favor the formation of larger, more complex PAHs. Conversely, lower temperatures might favor the formation of simpler PAHs or incomplete combustion products airies.or.jp.
Oxygen Availability: Incomplete combustion, characterized by low oxygen concentrations, is the primary driver for PAH formation. Sufficient oxygen promotes complete oxidation to carbon dioxide and water, minimizing PAH production cdc.govacs.org.
Fuel Type: The chemical composition of the fuel material plays a role in the types and quantities of PAHs produced. Fuels with higher aromatic content or complex structures tend to yield more PAHs iloencyclopaedia.orgiloencyclopaedia.org.
Residence Time: The duration for which organic materials and reactive intermediates are exposed to high temperatures can affect the extent of pyrosynthesis and the final PAH distribution iloencyclopaedia.orgiloencyclopaedia.org.
Table 2: this compound in Combustion Emissions
| Emission Source | Presence of this compound | Notes | Reference(s) |
| Soot / General Combustion Emissions | Present | Formed via incomplete combustion and pyrosynthesis of organic materials at high temperatures. Emitted as vapors that condense on soot particles. | cdc.goviloencyclopaedia.orgiloencyclopaedia.orgmdpi.comacs.org |
| Wood Smoke | Present | Identified as a component of PAHs emitted from residential wood stoves. | diva-portal.orgairies.or.jp |
| Diesel Exhaust | Present | Detected in emissions from diesel engines; a significant source of PAHs in urban air. | cdc.govdiva-portal.orgepa.gov |
| Tobacco Smoke | Present | Found in high concentrations within tobacco smoke, contributing to overall PAH exposure. | iarc.frcdc.gov |
Environmental Transport and Fate
Polycyclic aromatic hydrocarbons (PAHs), including this compound, are released into the environment through various natural and anthropogenic processes, primarily incomplete combustion of organic matter. Due to their physicochemical properties, such as low water solubility and low vapor pressure, PAHs are predominantly transported and distributed in the environment through association with particulate matter.
Atmospheric Transport and Deposition
This compound is frequently detected in air particulate matter (PM). Research has identified its presence in urban air samples, indicating its release from sources such as vehicle emissions and combustion processes acs.orgnih.govresearchgate.netresearchgate.net. PAHs with higher molecular weights, like this compound, tend to be strongly adsorbed onto airborne particles iarc.fr.
The transport of this compound in the atmosphere is subject to various physical and chemical factors, including interactions with other pollutants, photochemical degradation, and deposition processes mdpi.com. PAHs can travel considerable distances in the atmosphere before returning to terrestrial or aquatic environments through dry deposition (settling of particles) or wet deposition (washout by rain or snow) iarc.frcdc.gov.
Table 1: Detected Concentrations of this compound in Air Particulate Matter
| Location | Concentration Range (pg/m³) | Primary Sources Mentioned in Context |
| Stockholm, Sweden | 1.57 – 12.7 | Urban air pollution acs.orgnih.govresearchgate.net |
| Limeira, Brazil | 19.6 – 30.2 | Urban air pollution acs.orgnih.govresearchgate.net |
Abiotic Degradation Pathways
In the atmosphere, this compound, like other PAHs, can undergo abiotic degradation through processes such as photo-oxidation and direct photolysis. PAHs containing chromophores that absorb ultraviolet (UV) light are susceptible to degradation by sunlight epa.gov. Atmospheric photo-oxidation involves reactions with oxidants like hydroxyl radicals (OH) and ozone, which can break down the complex ring structures of PAHs cdc.govepa.govnih.gov.
While specific quantitative data on the abiotic degradation rates or pathways for this compound are limited in the reviewed literature, general trends for PAHs suggest that these processes contribute to their transformation in the atmosphere over periods ranging from days to weeks cdc.gov. The partial saturation of the ring system in some PAH derivatives can influence their reactivity and susceptibility to degradation ontosight.ai. The transformation of PAHs in the environment, whether abiotic or biotic, can lead to the formation of new products, some of which may exhibit increased mutagenicity pitt.eduacs.org.
In soil and water environments, microbial degradation is considered the primary pathway for PAH removal. However, abiotic processes such as photolysis and oxidation can also contribute to the degradation of certain PAHs, particularly those with fewer aromatic rings, although their significance diminishes for larger, more complex PAHs like this compound, especially when adsorbed onto soil particles cdc.gov.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methods for separating Benz(j)aceanthrylene from a multitude of other PAHs and interfering compounds present in samples. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation of PAHs. For compounds like this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
Key Research Findings:
Stationary Phases: C18-packed columns are frequently used for the separation of PAHs, including isomers. axcendcorp.com The long alkyl chains of the C18 stationary phase provide the necessary hydrophobicity to retain PAHs.
Mobile Phases: Gradient elution with a mixture of water and an organic solvent, typically acetonitrile, is often used to achieve optimal separation of a wide range of PAHs with varying polarities. researchgate.net
Detection: Due to their strong UV absorbance, UV-based detectors are highly effective for detecting PAHs separated by HPLC. axcendcorp.com Fluorescence detectors can also be used for enhanced sensitivity and selectivity for certain PAHs.
Applications: HPLC has been successfully used to study the metabolism of this compound by separating its metabolites, such as B(j)A-1,2-dihydrodiol, in biological samples. nih.gov It is also a fundamental component of more complex, hyphenated techniques.
| Feature | Description |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Stationary Phase | Commonly C18 silica-based columns. |
| Mobile Phase | Typically a gradient of water and acetonitrile. researchgate.net |
| Detector | UV-absorption or fluorescence detectors. axcendcorp.com |
| Application | Separation of PAHs and their metabolites in various matrices. nih.gov |
Gas Chromatography (GC), particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.
Key Research Findings:
Columns: Capillary columns with nonpolar or mid-polar stationary phases, such as those with a 5% phenyl-polysiloxane composition (e.g., HP-5MS), are standard for PAH analysis, providing high-resolution separation. mdpi.com
Temperature Programming: A programmed temperature ramp is essential to elute PAHs with a wide range of boiling points, from the more volatile to the less volatile, within a reasonable time frame.
Detection: While flame ionization detectors (FID) can be used, mass spectrometers are the detectors of choice due to their high sensitivity and ability to provide structural information for compound identification. nih.gov
Applications: GC-MS is a standard method for the quantitative determination of PAHs, including this compound, in tobacco and tobacco products. coresta.org It is also used for analyzing PAHs in complex environmental samples like air particulate matter. nih.gov
| Feature | Description |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. |
| Column | Typically a long capillary column with a non-polar or semi-polar stationary phase (e.g., HP-5MS). mdpi.com |
| Carrier Gas | Inert gas, commonly helium. mdpi.com |
| Detector | Mass Spectrometry (MS) is preferred for its sensitivity and specificity. nih.gov |
| Application | Quantification of PAHs in environmental and consumer product samples. coresta.orgnih.gov |
To analyze trace levels of this compound in highly complex matrices, multidimensional and hyphenated chromatographic techniques are employed to enhance separation efficiency and selectivity.
Key Research Findings:
LC-GC/MS: The coupling of liquid chromatography with gas chromatography-mass spectrometry (LC-GC/MS) is a particularly effective approach. In this setup, the LC system is used for sample cleanup and fractionation, separating PAHs into groups based on their structure or polarity. diva-portal.org Specific fractions are then transferred to the GC-MS system for high-resolution separation and sensitive detection.
Enhanced Selectivity: This two-dimensional approach significantly reduces matrix effects and allows for the detection of trace-level analytes that would otherwise be obscured by co-eluting interferences. diva-portal.org
Applications: LC-GC/MS has been successfully used to identify and quantify this compound in urban air particulate matter, with reported concentrations in the picogram per cubic meter range. nih.govacs.orgfigshare.com This demonstrates the high sensitivity of the technique.
| Technique | Description |
| LC-GC/MS | An online or offline coupling of LC for sample fractionation and GC/MS for detailed analysis. diva-portal.org |
| Principle | Utilizes the different separation mechanisms of LC and GC to achieve a higher degree of separation than either technique alone. |
| Advantage | Significantly improves selectivity and sensitivity, enabling the analysis of trace compounds in complex matrices. diva-portal.org |
| Application | Detection and quantification of this compound in urban air samples. nih.govacs.orgfigshare.com |
Mass Spectrometry (MS) for Trace Analysis and Characterization
Mass spectrometry is an indispensable tool for the trace analysis of this compound, providing not only high sensitivity but also structural information that confirms the identity of the analyte.
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity of PAH analysis by reducing chemical noise and differentiating between isobaric compounds.
Key Research Findings:
Principle: In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then one or more specific product ions are monitored in the second mass analyzer.
Increased Specificity: This multiple reaction monitoring (MRM) approach provides a high degree of certainty in compound identification and quantification, even in complex matrices.
Applications: GC-MS/MS is used for the quantitative analysis of a suite of PAHs, including this compound, in mainstream cigarette smoke. nih.gov The technique allows for the differentiation of isomeric fentanyl species, which have the same exact mass and similar fragmentation patterns, and could be applied to complex PAH mixtures. nih.gov HPLC-MS/MS has also been developed for the analysis of harmful carbonyls in e-cigarette aerosols, demonstrating its versatility. nih.gov
| Feature | Description |
| Principle | Involves two stages of mass analysis (MS1 and MS2) separated by a collision cell for fragmentation. |
| Mode of Operation | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Advantage | Reduces matrix interference and allows for the confident identification of target analytes in complex mixtures. |
| Application | Quantification of this compound in tobacco smoke and other challenging matrices. nih.gov |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion, offering an additional layer of confirmation for the presence of this compound.
Key Research Findings:
Principle: HRMS instruments, such as time-of-flight (TOF) or magnetic sector analyzers, can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places).
Superior Selectivity: The high mass resolution allows for the separation of ions with very similar nominal masses, thereby improving the selectivity of the analysis. A comparison of GC-MS, GC-MS/MS, and GC-HRMS for the analysis of PAHs in mainstream cigarette smoke showed that GC-HRMS provided the highest quality data. d-nb.info
Lower Limits of Quantification: Due to the enhanced selectivity and reduced background noise, GC-HRMS can achieve significantly lower limits of quantification for PAHs compared to low-resolution MS and MS/MS systems. d-nb.info For some PAHs, the limits of quantification were 5 to 15 times lower with GC-HRMS. d-nb.info
Applications: GC-HRMS is considered a superior technique for the analysis of PAHs in highly complex samples like cigarette smoke, where it was able to quantify this compound while it was below the limit of quantification for GC-MS/MS. nih.gov
| Feature | Description |
| Principle | Measures the mass-to-charge ratio of ions with high accuracy, enabling the determination of elemental composition. |
| Advantage | Provides exceptional selectivity and sensitivity, leading to lower detection limits and greater confidence in compound identification. d-nb.info |
| Instrumentation | Often coupled with GC (GC-HRMS). |
| Application | Considered the gold standard for the analysis of trace levels of PAHs, including this compound, in very complex matrices like cigarette smoke. nih.govd-nb.info |
Sample Preparation and Enrichment Strategies for Complex Environmental Matrices
Effective sample preparation is a critical step to isolate and concentrate this compound from complex environmental matrices such as soil, water, and air particulate matter, thereby minimizing interference and enhancing detection sensitivity. A variety of techniques have been developed and refined for this purpose.
A widely adopted and efficient sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. thermofisher.com Originally developed for pesticide residue analysis, its application has been successfully extended to PAHs in various matrices, including soil and high-fat foods. thermofisher.commdpi.comnih.gov The QuEChERS method involves a two-step process: an initial extraction with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. thermofisher.com This technique is favored for its high sample throughput, reduced solvent consumption, and simplicity. thermofisher.com Modified QuEChERS protocols, such as using a solvent mixture of ethyl acetate, acetone, and iso-octane, have shown significantly improved recoveries for PAHs in complex matrices like high-fat salmon. nih.gov
| Technique | Principle | Advantages | Common Matrices |
|---|---|---|---|
| QuEChERS | Solvent extraction followed by dispersive solid-phase extraction (d-SPE) cleanup. thermofisher.com | Fast, simple, low solvent usage, high throughput. thermofisher.com | Soil, food, shrimp. thermofisher.commdpi.com |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from the sample matrix. mdpi.com | Solvent-free, simple, rapid, requires small sample volumes. mdpi.com | Aqueous media. researchgate.net |
| Stir Bar Sorptive Extraction (SBSE) | A stir bar coated with a polymeric sorbent extracts analytes. mdpi.com | Non-destructive, sensitive, allows for sample pre-concentration. mdpi.com | Aqueous media. researchgate.net |
| Pressurized Liquid Extraction (PLE) | Utilizes elevated temperature and pressure to enhance extraction efficiency. researchgate.net | High-throughput, can be automated. researchgate.net | Soil, sediment, food. researchgate.net |
Other advanced extraction techniques include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) . mdpi.com SPME is a solvent-free method that uses a coated fiber to adsorb analytes, offering simplicity and speed. mdpi.com SBSE employs a stir bar coated with a polymeric sorbent for analyte extraction, providing high sensitivity and pre-concentration capabilities. mdpi.com The development of novel sorbents, such as functionalized mesoporous silica, has further enhanced the performance of solid-phase extraction (SPE) methods for PAHs in aqueous samples. nih.gov These novel materials offer improved selectivity and extraction efficiency. nih.gov
For more exhaustive extraction, pressurized liquid extraction (PLE) , also known as accelerated solvent extraction, is utilized. researchgate.net This technique employs elevated temperatures and pressures to increase the solubility and diffusion of PAHs into the solvent, allowing for rapid and automated extraction from solid and semi-solid samples. researchgate.net
Development of Novel Detection and Quantification Approaches
The development of novel detection and quantification methods for this compound has been driven by the need for higher sensitivity, improved selectivity for isomeric separation, and faster analysis times.
Hyphenated chromatographic techniques, particularly those coupled with mass spectrometry, are the cornerstone of modern PAH analysis. Gas chromatography-mass spectrometry (GC-MS) is a widely used method, and advancements such as the use of specific columns, like the VF-17ms, have improved the separation of PAH isomers. nih.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is employed, which significantly reduces background interference. nih.govmdpi.com
Liquid chromatography (LC) coupled with various detectors is another powerful tool. The combination of LC with fluorescence detection (FLD) and tandem mass spectrometry (MS/MS) allows for the separation and sensitive detection of a wide range of PAHs and their derivatives in a single run. sciex.com The use of hybrid triple quadrupole linear ion trap mass spectrometers enables both quantification through Multiple Reaction Monitoring (MRM) and compound identification via enhanced product ion scans. sciex.com Different ionization techniques such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI) have been investigated to optimize the ionization of PAHs, which are traditionally challenging to ionize. sciex.com Chemical ionization (CI) coupled with MS/MS has also shown promise in differentiating difficult-to-separate isomers like chrysene (B1668918) and triphenylene (B110318) by inducing specific fragmentation patterns. shimadzu.com
High-resolution mass spectrometry (HRMS) is a significant advancement for the analysis of complex environmental samples. umb.edu HRMS provides high resolving power, enabling the separation of ions with very close mass-to-charge ratios, which is crucial for distinguishing between isomeric PAHs and reducing signal overlap in complex matrices. umb.edunih.gov
Beyond conventional chromatography, innovative spectroscopic methods are being explored. Synchronous fluorescence spectroscopy and matrix isolation spectroscopy are being developed as selective and sensitive techniques for real-time analysis of PAHs without the need for chromatographic separation. researchgate.net For rapid screening of PAHs in particulate matter, Direct Analysis in Real Time-Mass Spectrometry (DART-MS) has emerged as a promising high-throughput method. nih.gov
| Technique | Principle | Key Advantages | Application Notes |
|---|---|---|---|
| GC-MS/MS | Gas chromatography for separation followed by tandem mass spectrometry for detection. nih.gov | High sensitivity and selectivity, reduced background noise. mdpi.com | Effective for complex matrices and trace-level detection. nih.gov |
| LC-FLD-MS/MS | Liquid chromatography with fluorescence and tandem mass spectrometry detection. sciex.com | Simultaneous quantification and identification of multiple PAHs and their derivatives. sciex.com | Applicable to a broad range of PAH-related compounds, including polar metabolites. sciex.com |
| High-Resolution Mass Spectrometry (HRMS) | Mass spectrometry with high resolving power to differentiate ions with close mass-to-charge ratios. umb.edu | Excellent for isomer specificity and analysis of complex mixtures. umb.edunih.gov | Reduces signal overlap and improves confidence in identification. umb.edu |
| DART-MS | Direct Analysis in Real Time ionization coupled with mass spectrometry. nih.gov | Rapid, high-throughput screening. nih.gov | Suitable for fast analysis of PAHs on particulate matter. nih.gov |
| Synchronous Fluorescence Spectroscopy | Simultaneously scanning both excitation and emission wavelengths at a constant difference. researchgate.net | Selective for specific PAHs, potential for real-time analysis without chromatography. researchgate.net | Offers a less complex alternative to chromatographic methods. researchgate.net |
Potential Applications in Materials Science and Chemical Synthesis
Use as Synthetic Intermediates for Complex Molecules
The reactivity of the cyclopenta-fused ring in CP-PAHs makes them valuable as synthetic intermediates for the construction of more complex molecular architectures. researchgate.netrsc.org Although specific synthetic routes starting from Benz(j)aceanthrylene are not extensively documented in publicly available literature, general methodologies for the functionalization of PAHs can be considered. The development of synthetic protocols to introduce various functional groups onto the this compound scaffold would enable its use as a versatile building block. For instance, the introduction of reactive sites could facilitate its incorporation into larger, more complex organic molecules with tailored properties.
Recent advances in the synthesis of anthracene (B1667546) derivatives, a structural component of this compound, highlight various methods such as Friedel–Crafts reactions, metal-catalyzed cross-coupling reactions, and intramolecular cyclizations that could potentially be adapted for the derivatization of this compound. beilstein-journals.orgnih.gov Such functionalized derivatives could then serve as key intermediates in the synthesis of novel organic compounds for various applications.
Building Blocks for Novel Organic Materials
The unique structural and electronic features of CP-PAHs make them attractive candidates as building blocks for novel organic materials. thieme-connect.de There is growing interest in utilizing CP-PAHs for the development of functional materials that can be integrated into organic electronic devices. thieme-connect.de The planar and extended π-system of molecules like this compound can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic semiconductors.
Research on other CP-PAHs has demonstrated their potential in creating materials with ambipolar charge transport properties and near-infrared absorption, which are desirable for applications in organic field-effect transistors (OFETs) and photoelectric conversion devices. acs.org By strategically designing and synthesizing polymers or supramolecular assemblies incorporating the this compound unit, it may be possible to create new materials with tailored electronic and optical properties for applications in organic electronics.
Exploration of Optical and Electronic Properties in Advanced Materials (if explicitly non-biological)
CP-PAHs are known to possess distinct optical and electronic properties, including narrow HOMO-LUMO gaps and unique photophysical behaviors, which are of significant interest for advanced, non-biological materials. rsc.orgnih.gov These properties arise from the perturbation of the π-electronic system by the fused five-membered ring. nih.gov Computational studies on various CP-PAHs have shown that they can have high electron affinity, making them suitable as electron-acceptor materials in organic solar cells. chemrxiv.org
Furthermore, the extended π-conjugation in CP-PAHs suggests potential for nonlinear optical (NLO) activity. rsc.orgnih.gov Materials with strong NLO responses are in demand for applications in photonics and optoelectronics. Theoretical and computational investigations into the electronic and optical properties of organic conjugated molecules, including various PAHs, are instrumental in predicting their potential for such applications. researchgate.net While specific experimental data on the NLO properties of this compound are limited, its structural similarity to other CP-PAHs that are being explored for these properties suggests that it could be a promising candidate for further investigation in the field of advanced optical materials. rsc.orgnih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for synthesizing Benz(j)aceanthrylene and its derivatives is a critical area of ongoing research. While traditional synthetic routes often involve harsh conditions and the use of hazardous reagents, the focus is now shifting towards more sustainable approaches. Future research will likely prioritize the following:
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of waste, will be paramount. This includes exploring catalytic methods that minimize the use of stoichiometric reagents.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and precise control over reaction parameters. Investigating flow-based methodologies for the synthesis of this compound could lead to more efficient and reproducible production.
Photocatalysis and Electrosynthesis: These emerging techniques offer the potential for activating chemical bonds under mild conditions, reducing the reliance on high temperatures and pressures. Exploring photocatalytic and electrochemical routes for the construction of the aceanthrylene (B1216281) core could open up new synthetic pathways.
A deeper understanding of the structure-activity relationships of this compound derivatives is also a key driver for synthetic innovation. vulcanchem.com The ability to strategically modify the molecule, for instance by altering the position of fluorine and methyl groups, could lead to compounds with reduced toxicity while retaining their utility for analytical and research purposes. vulcanchem.com
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the mechanisms by which this compound is formed and transformed is crucial for predicting its environmental fate and biological activity. Future research in this area will likely focus on:
Metabolic Activation Pathways: Elucidating the enzymatic pathways involved in the metabolic activation of this compound is a primary objective. iarc.fr Research has shown that cyclopenta-ring oxidation is a key activation step, leading to the formation of diol epoxides that can bind to DNA. iarc.frca.gov Further studies are needed to fully characterize the specific cytochrome P450 enzymes involved and the stereochemistry of the resulting metabolites. nih.gov
Formation in Combustion Processes: Investigating the formation of this compound during the incomplete combustion of organic materials, such as in industrial processes and vehicle emissions, is essential for developing effective emission control strategies. nih.gov This involves studying the influence of factors like temperature, fuel composition, and oxygen availability on its formation.
DNA Adduct Formation and Repair: Understanding the precise nature of the DNA adducts formed by activated this compound and the cellular mechanisms for their repair is critical for assessing its carcinogenic potential. iarc.frnih.gov This knowledge can inform the development of biomarkers for exposure and risk assessment.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry has become an indispensable tool for studying the properties and reactivity of complex molecules like this compound. nist.gov Future research will leverage advanced computational modeling to:
Predict Physicochemical Properties: Accurately predict properties such as solubility, vapor pressure, and partitioning behavior, which are essential for understanding its environmental transport and fate. vulcanchem.com
Model Metabolic Activation: Simulate the metabolic activation pathways of this compound to predict the formation of reactive metabolites and their interactions with biological macromolecules. acs.org
Design Novel Functional Materials: Computationally screen and design new this compound-based materials with tailored electronic and optical properties for applications in organic electronics. ontosight.ai This includes predicting properties relevant to organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. ontosight.ai
Development of Ultra-Trace Analytical Methods for Environmental Source Apportionment
The accurate detection and quantification of this compound at ultra-trace levels in complex environmental matrices is a significant analytical challenge. su.se Future research will focus on developing more sensitive and selective analytical methods to:
Improve Detection Limits: Develop methods with lower limits of detection to accurately measure the low concentrations of this compound often found in environmental samples. acs.orgtandfonline.com
Enhance Chromatographic Separation: Improve chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) and liquid chromatography (LC), to separate this compound from its numerous isomers and other interfering compounds present in environmental mixtures. su.se Co-elution with compounds like benz[e]aceanthrylene can complicate quantification. coresta.org
Facilitate Source Apportionment: Utilize advanced analytical data in conjunction with source apportionment models, like Positive Matrix Factorization (PMF), to identify and quantify the contributions of different sources (e.g., vehicle exhaust, biomass burning) to environmental this compound concentrations. epa.govresearchgate.net
| Analytical Technique | Application in this compound Analysis | Key Advantages |
| LC-GC/MS | Identification and quantification in air particulate matter. acs.orgtandfonline.com | High sensitivity and selectivity for complex matrices. |
| GC-MS/MS | Quantitative determination in tobacco and tobacco products. coresta.org | Provides enhanced selectivity and reduces matrix interference. |
| 32P-postlabelling | Measurement of DNA adducts in biological samples. nih.gov | Highly sensitive for detecting DNA damage. |
Investigation of Non-Biological Applications in Functional Materials
Beyond its toxicological significance, the unique electronic and photophysical properties of the this compound scaffold make it an intriguing candidate for applications in materials science. ontosight.ai Future research in this domain will explore:
Organic Semiconductors: Investigate the potential of this compound derivatives as active components in organic field-effect transistors (OFETs) and other electronic devices. ontosight.ai
Optoelectronic Devices: Explore their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), leveraging their potential for efficient charge transport and light emission/absorption. ontosight.ai
Molecular Probes: Design and synthesize fluorescent this compound derivatives that can act as probes for sensing specific analytes or for imaging in biological systems, though this application requires careful consideration of their inherent toxicity.
The structural modifications, such as the introduction of specific functional groups, will be key to tuning the material properties for these applications. ontosight.ai
Q & A
Q. What analytical methods are recommended for detecting Benz(j)aceanthrylene in environmental samples, and what sensitivity can be achieved?
B[j]A is typically detected using liquid chromatography-gas chromatography/mass spectrometry (LC-GC/MS) for air particulate matter (PM). In urban air samples from Stockholm and Limeira, concentrations ranged from 1.57–30.2 pg/m³ , which is 11–30 times lower than benzo[a]pyrene (B[a]P) levels . Calibration standards should include isotopic analogs (e.g., deuterated PAHs) to account for matrix effects. Sensitivity depends on column selection (e.g., DB-5MS for PAH separation) and ionization parameters (electron impact mode at 70 eV).
Q. What experimental models are used to assess the carcinogenic potential of this compound?
The SENCAR mouse dermal initiation-promotion model is standard. A single dose of 40–400 µg B[j]A in acetone followed by TPA promotion induced 100% skin papilloma incidence at 22 weeks vs. 5% in controls . Intraperitoneal injection in A/J mice (20–100 mg/kg) caused 100% lung adenoma incidence with tumor multiplicity up to 140.6 tumors/mouse, demonstrating dose-dependent carcinogenicity .
Q. How does this compound compare to benzo[a]pyrene in genotoxic potency?
B[j]A exhibits 12.5–33.3-fold higher potency than B[a]P in inducing DNA damage markers (γH2AX, pChk1) in HepG2 cells. At equimolar concentrations, B[j]A caused significant reductions in cell viability and elevated p53/p21 protein levels, indicating stronger activation of the DNA damage response .
Advanced Research Questions
Q. What metabolic pathways activate this compound, and how do they contribute to DNA adduct formation?
B[j]A is metabolized via the diol epoxide pathway , producing B[j]A-9,10-diol-7,8-oxide , which forms stable DNA adducts. In rat liver microsomes and mouse fibroblasts, this metabolite correlates with lung tumorigenesis in A/J mice . Anti-B[j]A-diol-epoxide-DNA adducts were detected in susceptible strains, linking metabolic activation to carcinogenicity .
Q. How do conflicting datasets on B[j]A’s physical properties impact risk assessment?
Critical gaps exist in B[j]A’s melting point, vapor pressure, and log Kow , complicating environmental fate modeling . For example, while B[j]A’s carcinogenicity is well-documented, missing solubility data limit predictions of bioaccumulation. Researchers should prioritize measuring these parameters using differential scanning calorimetry (DSC) and OECD 105 shake-flask methods .
Q. What mechanisms explain B[j]A’s selective apoptosis induction in tumor vs. normal cells?
In Hepa1c1c7 hepatoma cells, B[j]A triggers apoptosis via caspase-3 activation, PARP cleavage, and p53 accumulation . However, primary rat lung cells (Clara, alveolar macrophages) resist apoptosis, suggesting tumor-specific sensitivity linked to p53 mutational status or oxidative stress thresholds .
Methodological Considerations
Q. How should researchers design dose-response studies for B[j]A to account for its high potency?
Use sub-nanomolar concentrations in vitro (e.g., 0.1–10 nM) to avoid cytotoxicity masking genotoxic effects. In vivo, intraperitoneal doses >20 mg/kg in mice yield maximal tumorigenic responses, but lower doses (e.g., 5 mg/kg) may better mimic environmental exposure . Include tricaprylin as a vehicle control to isolate solvent effects .
Q. What are best practices for reconciling discrepancies in B[j]A’s carcinogenicity classification?
While IARC classifies B[j]A as Group 2B (possibly carcinogenic), its potency in vivo exceeds many Group 1 carcinogens . Researchers should apply toxic equivalency factors (TEFs) adjusted for B[j]A’s higher DNA damage potency. For example, a TEF of 10–30 relative to B[a]P may better reflect risk in air PM mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
